2-(4-Chloro-2-methylphenoxy)acetamide
Description
Properties
CAS No. |
7399-57-7 |
|---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C9H10ClNO2/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) |
InChI Key |
GHAWJVBLTIWITR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N |
Other CAS No. |
7399-57-7 |
Origin of Product |
United States |
Scientific Research Applications
1.1. Inhibition of Enzymes Related to Metabolic Disorders
One of the significant applications of 2-(4-Chloro-2-methylphenoxy)acetamide is its role as an inhibitor of enzymes involved in metabolic pathways. Research indicates that derivatives of this compound can act as selective inhibitors for 11β-HSD1, an enzyme implicated in metabolic syndrome and related disorders such as obesity and type 2 diabetes. Inhibiting this enzyme can lead to decreased cortisol levels, which is beneficial for managing conditions associated with excessive glucocorticoid activity .
Table 1: Summary of Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | 11β-HSD1 | Not specified | |
| NAPMA | α-Glucosidase | 156.8 |
1.2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. For instance, derivatives similar to this compound have shown promise in inhibiting osteoclast differentiation, which is crucial for bone resorption processes associated with osteoporosis. This suggests potential therapeutic applications in treating inflammatory bone diseases .
Synthesis and Structural Variations
The synthesis of this compound involves various methods that allow for structural modifications to enhance its biological activity. Case studies have demonstrated that different substituents on the aromatic rings can significantly affect the compound's potency against targeted enzymes.
Table 2: Synthesis Pathways and Structural Variations
| Synthesis Method | Modifications Made | Resulting Activity |
|---|---|---|
| Acetylation with chloroacetyl chloride | Various aryl substitutions | Enhanced enzyme inhibition |
| Hydrazone formation | Different phenoxy groups | Improved anti-diabetic properties |
Toxicological Assessments
Safety assessments are critical for the development of any pharmaceutical compound. Toxicological studies on similar compounds indicate that while there are promising therapeutic effects, careful evaluation of safety profiles is necessary to avoid adverse effects during clinical applications .
Comparison with Similar Compounds
Structural and Functional Differences
Phenoxy acid herbicides like 2,4-D and 2-(4-chloro-2-methylphenoxy)propionic acid (MCPP) share a phenoxy backbone with WH7 but replace the acetamide group with carboxylic acid (Table 1). This structural difference impacts solubility, bioavailability, and mechanism of action:
- 2,4-D : A broad-spectrum herbicide with systemic action, absorbed via foliage and roots. It disrupts cell division and elongation in dicots .
- MCPP : A selective herbicide targeting broadleaf weeds in grasses. Unlike WH7, MCPP is a chiral compound (racemic mixture), with the R-enantiomer being biologically active .
Table 1: Structural Comparison of Phenoxy Derivatives
| Compound | Molecular Formula | Key Substituents | Application |
|---|---|---|---|
| WH7 | C₉H₉ClN₂O₂ | 4-Cl-2-Me-phenoxy, acetamide | Auxin agonist, herbicide |
| 2,4-D | C₈H₆Cl₂O₃ | 2,4-diCl-phenoxy, carboxylic acid | Herbicide |
| MCPP | C₁₀H₁₁ClO₃ | 4-Cl-2-Me-phenoxy, propionic acid | Herbicide |
| Ani9 | C₁₅H₁₂ClN₃O₂ | 4-Cl-2-Me-phenoxy, imino group | TMEM16A inhibitor |
Comparison with Other Phenoxy Acetamides
Substituted Phenoxy Acetamides
- 2-(2-Bromo-4-methylphenoxy)acetamide (CAS: 102066-01-3): Replaces chlorine with bromine at the 2-position. Bromine’s larger atomic radius may enhance lipid solubility, improving membrane permeability .
- N-(4-Methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide: A methoxy group on the acetamide’s phenyl ring enhances photostability, making it suitable for field applications .
Table 2: Biological Activity of Phenoxy Acetamides
Comparison with Auxin Agonists and Herbicides
Structure-Activity Relationship (SAR) Insights
- Acetamide vs. Acid: The acetamide group in WH7 reduces phytotoxicity to monocots compared to 2,4-D, enabling selective weed control .
- Auxin Receptor Binding : WH7’s triazolyl group (in derivatives) enhances interaction with TIR1/AFB auxin receptors, mimicking IAA’s indole ring .
Pharmacological and Toxicological Profiles
Regulatory Status :
Environmental Impact :
- WH7’s acetamide group promotes faster degradation in soil compared to phenoxy acids, reducing ecological residue .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Chloro-2-methylphenoxy)acetamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM). Key steps include nucleophilic substitution of 4-chloro-2-methylphenol with chloroacetyl chloride, followed by amidation. Reaction optimization requires strict temperature control (0–5°C for reagent addition), anhydrous conditions, and monitoring via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) as the mobile phase .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction reveals a dihedral angle of 83.08° between the acetamide group and the benzene ring. The lattice is stabilized by N–H···O hydrogen bonds forming layers parallel to the ab plane. Intramolecular C–H···O interactions further contribute to structural stability. Crystallographic data (e.g., space group, unit cell parameters) are critical for confirming purity and polymorphism .
Q. Which analytical techniques are essential for validating the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C in DMSO-d₆) confirms functional groups and substituent positions. Mass spectrometry (MS) verifies molecular weight, while elemental analysis ensures stoichiometric accuracy (±0.5%). High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., enzyme concentration, pH). Standardized protocols (e.g., IC₅₀ determination via fluorometric assays) and orthogonal validation (e.g., surface plasmon resonance for binding affinity) are recommended. Comparative studies with structurally similar compounds (e.g., 2-(4-fluorophenoxy)acetamide derivatives) can isolate structure-activity relationships (SAR) .
Q. What experimental strategies mitigate side reactions during the synthesis of this compound analogs?
- Methodological Answer : Side reactions (e.g., over-acylation) are minimized by using protecting groups (e.g., tert-butoxycarbonyl, Boc) for reactive amines. Solvent selection (e.g., DCM for low nucleophilicity) and stoichiometric control (1:1 molar ratio of reactants) reduce byproducts. Post-synthesis purification via column chromatography with gradient elution (hexane to ethyl acetate) isolates target compounds .
Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like cyclooxygenase-2 (COX-2). Density functional theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) for metabolic stability. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) simulations (e.g., SwissADME) prioritize derivatives with favorable logP (<3) and low hepatotoxicity .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies, and how are they addressed?
- Methodological Answer : Batch-to-batch variability in yield (>70% target) is managed via process analytical technology (PAT), such as in-line FTIR monitoring. Solvent recovery systems (e.g., rotary evaporation under reduced pressure) reduce costs. Flow chemistry improves heat dissipation and scalability for multi-step reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
